molecular formula C24H22F3N5O2 B2962187 tert-butyl (8S)-6-amino-5,7,7-tricyano-8-[4-(trifluoromethyl)phenyl]-1,2,3,7,8,8a-hexahydroisoquinoline-2-carboxylate CAS No. 1212459-44-3

tert-butyl (8S)-6-amino-5,7,7-tricyano-8-[4-(trifluoromethyl)phenyl]-1,2,3,7,8,8a-hexahydroisoquinoline-2-carboxylate

Cat. No. B2962187
CAS RN: 1212459-44-3
M. Wt: 469.468
InChI Key: KKJDAOCBMTWJPY-MUMRKEEXSA-N
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Description

Tert-butyl (8S)-6-amino-5,7,7-tricyano-8-[4-(trifluoromethyl)phenyl]-1,2,3,7,8,8a-hexahydroisoquinoline-2-carboxylate is a useful research compound. Its molecular formula is C24H22F3N5O2 and its molecular weight is 469.468. The purity is usually 95%.
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Scientific Research Applications

Novel Reagent Applications

Research has demonstrated the utility of related tert-butyl isoquinoline derivatives as versatile reagents in organic synthesis. For instance, tert-butoxycarbonylation reagents like 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) are employed for the tert-butoxycarbonylation of acidic substrates such as phenols, amine hydrochlorides, and carboxylic acids without any bases. These reactions proceed chemoselectively in high yield under mild conditions, highlighting the compound's role in enhancing synthetic efficiency and selectivity (Saito & Takahata, 2006).

Antimalarial Drug Development

In the realm of medicinal chemistry, derivatives of tert-butyl isoquinoline have been evaluated for their potential as antimalarial agents. N-tert-Butyl isoquine (GSK369796), a 4-aminoquinoline drug candidate, was developed through a public-private partnership, showcasing excellent activity against Plasmodium falciparum in vitro and rodent malaria parasites in vivo. This molecule was selected based on its chemical, toxicological, pharmacokinetic, and pharmacodynamic considerations, demonstrating the compound's significance in drug development (O’Neill et al., 2009).

Synthetic Alkaloid Production

Tert-butyl isoquinoline derivatives also play a critical role in the synthesis of complex organic molecules and natural products. A study on the synthesis of tetrahydroisoquinolines by diastereoselective alkylation at the 1-position of phenylalanine-derived precursors highlights the importance of tert-butyl groups in controlling reaction selectivity and enabling the efficient production of enantiomerically pure alkaloids, such as (+)-corlumine (Huber & Seebach, 1987).

Advanced Organic Synthesis Techniques

Further research illustrates the compound's utility in advanced organic synthesis techniques, such as the palladium-catalyzed intramolecular α-arylation of α-amino acid esters. This methodology allows for the synthesis of a variety of isoindolines and tetrahydroisoquinoline carboxylic acid esters from readily available amino acids, showcasing the compound's versatility and efficiency in constructing complex molecular architectures (Gaertzen & Buchwald, 2002).

properties

IUPAC Name

tert-butyl (8S)-6-amino-5,7,7-tricyano-8-[4-(trifluoromethyl)phenyl]-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3N5O2/c1-22(2,3)34-21(33)32-9-8-16-17(10-28)20(31)23(12-29,13-30)19(18(16)11-32)14-4-6-15(7-5-14)24(25,26)27/h4-8,18-19H,9,11,31H2,1-3H3/t18?,19-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJDAOCBMTWJPY-MUMRKEEXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC=C2C(C1)[C@H](C(C(=C2C#N)N)(C#N)C#N)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (8S)-6-amino-5,7,7-tricyano-8-[4-(trifluoromethyl)phenyl]-1,2,3,7,8,8a-hexahydroisoquinoline-2-carboxylate

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